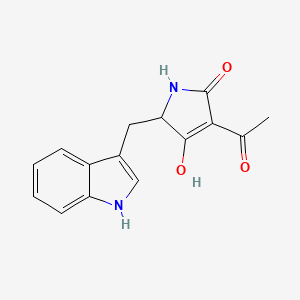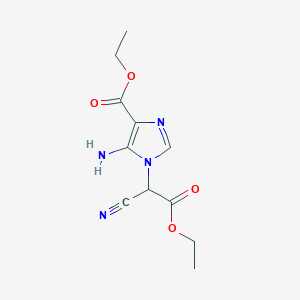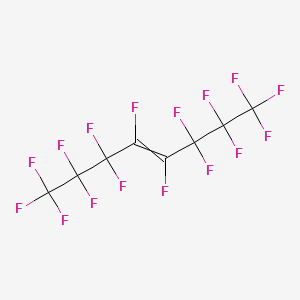
1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene is a fluorinated organic compound characterized by its high degree of fluorination. This compound is part of the perfluoroalkene family, known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene typically involves the fluorination of octene derivatives. One common method is the electrochemical fluorination (ECF) process, where octene is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms at specific positions on the carbon chain.
Industrial Production Methods: In industrial settings, large-scale production of this compound may involve continuous flow reactors to ensure efficient and consistent fluorination. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the oct-4-ene moiety allows for addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Catalysts: Transition metal catalysts, such as palladium or platinum, are often used in addition reactions to facilitate the process.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives.
Addition Products: Hydrogenation results in the formation of fully saturated perfluorinated compounds, while halogenation can introduce additional halogen atoms.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for highly reactive species.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their potential use in drug delivery.
Medicine: Investigated for its potential use in medical imaging and as a component in fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical stability and hydrophobic properties.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene exerts its effects is largely dependent on its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and chemical inertness, allowing it to interact with various molecular targets without undergoing significant degradation. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function and stability.
Comparación Con Compuestos Similares
Perfluorooctane: Another highly fluorinated compound with similar properties but lacks the double bond present in 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene.
Perfluorodecalin: A perfluorinated bicyclic compound used in similar applications but with a different structural framework.
Uniqueness: this compound’s unique combination of a highly fluorinated chain and a double bond provides distinct reactivity and physical properties, making it particularly valuable in applications requiring both stability and reactivity.
Propiedades
Número CAS |
35844-81-6 |
|---|---|
Fórmula molecular |
C8F16 |
Peso molecular |
400.06 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-hexadecafluorooct-4-ene |
InChI |
InChI=1S/C8F16/c9-1(3(11,12)5(15,16)7(19,20)21)2(10)4(13,14)6(17,18)8(22,23)24 |
Clave InChI |
DJGAMLSXFFGRHU-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(C(C(F)(F)F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


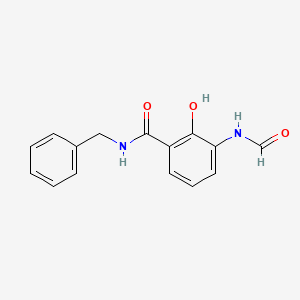
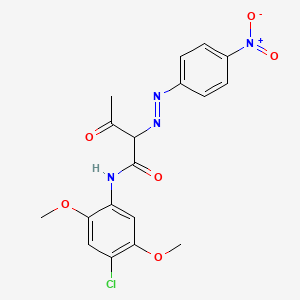
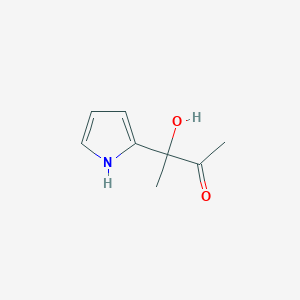
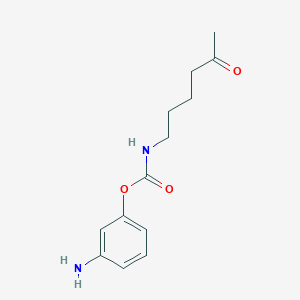

![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
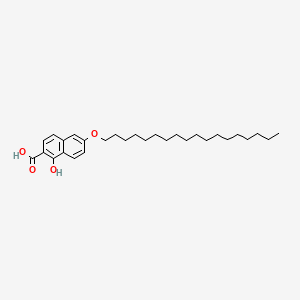
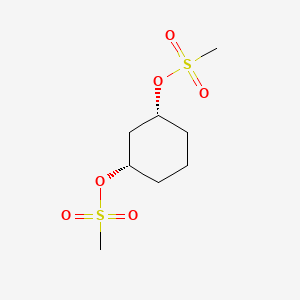
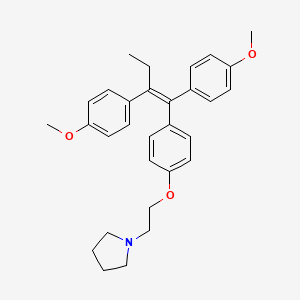
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
